molecular formula C16H23N3O B7152273 N-(cyclopropylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide

N-(cyclopropylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide

Cat. No.: B7152273
M. Wt: 273.37 g/mol
InChI Key: BSSMHTZPDHEJRT-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group attached to an acetamide moiety, which is further connected to a piperidine ring substituted with a pyridine group. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(18-11-13-4-5-13)12-19-9-6-14(7-10-19)15-3-1-2-8-17-15/h1-3,8,13-14H,4-7,9-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSMHTZPDHEJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CN2CCC(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Pyridine Group: The pyridine group is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the piperidine ring.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is attached through an alkylation reaction, using a cyclopropylmethyl halide as the alkylating agent.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where an acyl chloride reacts with the amine group of the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(cyclopropylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)ethanamide
  • N-(cyclopropylmethyl)-2-(4-pyridin-3-ylpiperidin-1-yl)acetamide
  • N-(cyclopropylmethyl)-2-(4-pyridin-4-ylpiperidin-1-yl)acetamide

Uniqueness

N-(cyclopropylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide is unique due to the specific positioning of the pyridine group on the piperidine ring and the presence of the cyclopropylmethyl group. These structural features confer distinct chemical and biological properties, differentiating it from similar compounds.

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